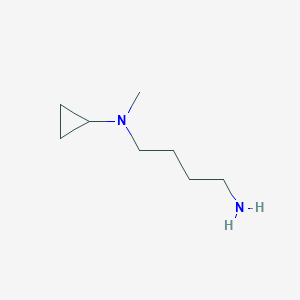

N-(4-aminobutyl)-N-methylcyclopropanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-cyclopropyl-N'-methylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(8-4-5-8)7-3-2-6-9/h8H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYJBGKJWZMFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCN)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Synthesis and Structural Characterization of N 4 Aminobutyl N Methylcyclopropanamine

Synthetic Methodologies for Cyclopropanamine Derivatives

The construction of N-(4-aminobutyl)-N-methylcyclopropanamine requires a multi-step approach that meticulously controls the formation of the cyclopropane (B1198618) ring and the differential functionalization of the two amine groups.

The cyclopropane ring is a key structural motif found in numerous natural products and pharmacologically active compounds. nih.gov Its synthesis, especially in an enantiomerically pure form, is a central challenge.

Transition Metal-Catalyzed Cyclopropanation: A prominent method involves the reaction of an alkene with a diazo compound or a dihalomethane, catalyzed by transition metals. Catalysts based on rhodium, copper, and ruthenium with chiral ligands are commonly employed to induce high levels of stereoselectivity. For instance, engineered myoglobin (B1173299) or P450 enzymes can serve as biocatalysts for the stereoselective cyclopropanation of olefins, offering high yields and excellent diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee). nih.gov

Simmons-Smith Reaction: The Simmons-Smith reaction and its variants, which use a zinc carbenoid (often generated from diiodomethane (B129776) and a diethylzinc), are powerful for converting alkenes to cyclopropanes. nih.gov The stereoselectivity of this reaction can be directed by the presence of a nearby hydroxyl group on the alkene substrate, which coordinates to the zinc reagent. This substrate-controlled approach allows for the synthesis of specific diastereomers. nih.gov

1,3-Dipolar Cycloaddition: Another effective strategy is the 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral dehydro amino acids, which, after the pyrolysis of the intermediate pyrazolines, yields cyclopropane derivatives with high stereoselectivity. doi.org The stereochemical outcome is often governed by the steric hindrance of substituents on the chiral substrate, allowing for predictable facial selectivity. doi.org

These methods provide pathways to chiral cyclopropylamine (B47189) precursors, which are essential for the asymmetric synthesis of the target molecule.

The synthesis of the N-(4-aminobutyl)-N-methyl fragment involves sequential N-alkylation and chain extension.

Reductive Amination: A common method for N-methylation is reductive amination, where cyclopropanamine reacts with formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation to form N-methylcyclopropanamine.

Chain Elongation via Nucleophilic Substitution: The butyl chain can be introduced by reacting N-methylcyclopropanamine with a four-carbon electrophile that contains a masked or protected primary amine. A suitable reagent would be N-(4-bromobutyl)phthalimide. The phthalimide (B116566) group serves as a protected primary amine, which can be deprotected in a subsequent step using hydrazine.

Sequential Catalysis: Modern synthetic strategies can combine multiple catalytic transformations in a sequential manner to build complex amine structures. nih.gov For example, a palladium-catalyzed allylic amination followed by a rhodium-catalyzed aziridination and subsequent ring-opening can assemble polyfunctionalized diamines efficiently. nih.gov Such advanced methods can streamline the synthesis of complex diamines from simple precursors. nih.gov

The synthesis of an unsymmetrical diamine like this compound necessitates the use of protecting groups to prevent unwanted side reactions and ensure regioselectivity. libretexts.org A protecting group is a chemical moiety that is temporarily introduced to a functional group to ensure chemoselectivity during a subsequent reaction. wikipedia.org

The primary amine of a precursor like 4-aminobutanol or the secondary amine of N-methylcyclopropanamine must be protected while the other end of the molecule is being modified. The choice of protecting group is critical and depends on its stability under various reaction conditions and the mildness of the conditions required for its removal. nih.govresearchgate.net

Orthogonal Protection Strategy: When multiple amine groups are present, an orthogonal protection strategy is often employed. This involves using protecting groups that can be removed under different conditions. organic-chemistry.org For example, a tert-butoxycarbonyl (Boc) group, which is acid-labile, could be used to protect one amine, while a benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) group, removable by hydrogenolysis or base treatment, respectively, protects another. organic-chemistry.org This allows for the selective deprotection and functionalization of one amine while the other remains protected.

Common Amine Protecting Groups: Sulfonamides, such as p-toluenesulfonamides (tosylamides) and nitrobenzenesulfonamides (nosylamides), are also widely used. nih.gov While tosyl groups are very stable and require harsh conditions for removal, nosyl groups can be cleaved under milder conditions using thiol nucleophiles. wikipedia.orgnih.gov

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

| p-Toluenesulfonyl | Tosyl or Ts | Tosyl chloride (TsCl) | Strong Acid (HBr) or Reduction (Na/NH₃) wikipedia.org |

| 2-Nitrobenzenesulfonyl | Nosyl or Ns | Nosyl chloride (NsCl) | Mild Thiol Nucleophiles (e.g., Thiophenol) wikipedia.org |

Development of Novel Synthetic Pathways for Scalable Production

Transitioning a synthetic route from laboratory scale to industrial production introduces challenges related to cost, safety, efficiency, and environmental impact. The development of a scalable synthesis for this compound requires careful optimization of each step.

A scalable synthesis for a related compound, (1-cyclopropyl)cyclopropylamine, was achieved via a Curtius degradation of the corresponding carboxylic acid, avoiding chromatographic purification that is often not viable on a large scale. nih.gov This highlights a key principle in process chemistry: designing routes that yield products pure enough for the next step with minimal purification, ideally through crystallization.

For the target molecule, a scalable approach might involve:

Convergent Synthesis: A convergent strategy, where the cyclopropanamine fragment and the aminobutyl fragment are synthesized separately and then coupled, is often more efficient for large-scale production than a linear synthesis.

Flow Chemistry: Continuous flow reactors offer advantages over batch processing for scalability, including improved heat transfer, safety for handling hazardous intermediates, and potential for automation.

Catalyst Optimization: Minimizing the loading of expensive transition metal catalysts or replacing them with more abundant and cheaper base-metal catalysts is crucial for economic viability. acs.org

Spectroscopic and Chromatographic Methods for Purity and Identity Confirmation

Confirming the chemical identity and assessing the purity of this compound requires a combination of advanced analytical techniques beyond simple spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR are standard, 2D NMR techniques are essential for unambiguously assigning the structure of a complex molecule.

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks within the butyl chain and the cyclopropane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the N-methyl group to the cyclopropane ring and the butyl chain to the tertiary nitrogen.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Tandem MS (MS/MS) can be used to fragment the molecule, providing further structural information based on the fragmentation pattern.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. If a stereoselective synthesis was performed, chiral HPLC with a specialized stationary phase is necessary to separate and quantify the enantiomers, thus determining the enantiomeric excess (ee).

Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) can also be used for purity analysis, particularly for volatile derivatives of the compound.

Isotopic Labeling for Mechanistic and Tracing Studies

Isotopic labeling involves the incorporation of stable or radioactive isotopes into a molecule to study reaction mechanisms or to trace its fate in biological or environmental systems. nih.gov This technique is a powerful tool for gaining deep insights into chemical and biological processes. researchgate.net

Deuterium (B1214612) (²H) Labeling: Replacing specific protons with deuterium can help elucidate reaction mechanisms through the kinetic isotope effect (KIE). For example, deuterating the C-H bond that is broken in a rate-determining step will slow the reaction, confirming the mechanism. Deuterium labeling is also extensively used in metabolic studies to track the biotransformation of a molecule. core.ac.uk

Carbon-13 (¹³C) Labeling: Incorporating ¹³C at specific positions allows for detailed NMR studies to follow the transformation of the carbon skeleton during a reaction.

Nitrogen-15 (¹⁵N) Labeling: Labeling one or both nitrogen atoms with ¹⁵N can be used to distinguish between the two amine groups in mechanistic studies or to follow the metabolic fate of the nitrogen atoms. researchgate.net For instance, in a fragmentation reaction, ¹⁵N labeling can determine which nitrogen atom is lost or transferred. rsc.org

| Isotope | Position in Molecule | Application |

|---|---|---|

| Deuterium (²H) | C-H bond adjacent to a nitrogen | Study kinetic isotope effects in N-dealkylation or C-H activation reactions. core.ac.uk |

| Carbon-13 (¹³C) | Carbonyl precursor for the butyl chain | Trace the origin of the carbon backbone in a biosynthetic or synthetic pathway. |

| Nitrogen-15 (¹⁵N) | Primary or tertiary amine | Elucidate reaction mechanisms involving the amine groups, such as rearrangements or intermolecular transfers. researchgate.net |

Chemical Biology Applications of N 4 Aminobutyl N Methylcyclopropanamine

Design and Synthesis as a Chemical Probe for Biological Systems

The development of N-(4-aminobutyl)-N-methylcyclopropanamine into a chemical probe would involve a strategic design process to enable the specific labeling and visualization of biological targets. This process is guided by established principles of probe design, including activity-based and affinity-based approaches.

Activity-based probes (ABPs) are designed to covalently bind to the active site of a specific enzyme or a class of enzymes. The design of an ABP based on this compound would likely leverage the reactivity of the cyclopropylamine (B47189) group. This group could act as a "warhead" that forms a stable covalent bond with a nucleophilic residue in the enzyme's active site. The aminobutyl chain could serve as a linker to a reporter tag, and its length and flexibility could be optimized to ensure proper positioning of the warhead for reaction.

Affinity-based probes, on the other hand, bind non-covalently to their target, often a receptor or protein-protein interaction site. For such an application, the this compound scaffold would need to be modified with moieties that confer high affinity and specificity for the target of interest. The design would focus on mimicking the structure of a natural ligand or binding partner.

Table 1: Comparison of Probe Design Principles

| Probe Type | Binding Mechanism | Key Design Feature for this compound |

| Activity-Based Probe (ABP) | Covalent | Reactive cyclopropylamine "warhead" |

| Affinity-Based Probe | Non-covalent | Scaffold for building specific binding motifs |

To be a useful chemical probe, this compound must be attached to a reporter molecule, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging. The primary amine on the aminobutyl chain provides a convenient handle for such conjugation. Standard bioconjugation techniques, such as amide bond formation using activated esters (e.g., N-hydroxysuccinimide esters) of biotin or fluorescent dyes, could be readily employed. The choice of linker between the core molecule and the tag is crucial and can influence the probe's solubility, cell permeability, and interaction with its biological target.

Exploration in Conjugation Chemistry for Advanced Molecular Tools

The bifunctional nature of this compound, with two distinct amine groups, makes it an attractive building block for creating more complex molecular tools.

The aminobutyl group can be functionalized to create linkers for conjugation to biomolecules like proteins and nucleic acids. For example, it could be reacted with heterobifunctional crosslinkers to introduce a thiol-reactive maleimide (B117702) group or an azide (B81097) for click chemistry. This would allow for the site-specific attachment of the N-methylcyclopropanamine moiety to proteins or oligonucleotides, potentially to probe their interactions or functions.

In a research context, the this compound scaffold could be derivatized to create tools for targeted delivery. By attaching a ligand that binds to a specific cell surface receptor to one of the amino groups, the molecule could be directed to a particular cell type. The other amino group could carry a cargo, such as a fluorescent dye or a small molecule inhibitor, for delivery into the target cells to study cellular processes.

Investigation of Molecular Interactions and Biochemical Mechanisms

Identification of Biological Targets and Interacting Macromolecules

The initial and crucial step in understanding the biochemical profile of a compound is the identification of its biological targets. Methodologies such as proteomics-based target identification are instrumental in achieving this.

Proteomics-Based Target Identification Methods

Modern proteomics offers a powerful suite of tools for identifying the cellular components that interact with a small molecule. Techniques like affinity chromatography-mass spectrometry, chemical proteomics, and thermal shift assays are designed to isolate and identify specific protein targets from complex biological samples. These methods provide a global view of the potential interacting macromolecules, offering a foundational understanding of a compound's mechanism of action. However, no studies employing these or other target identification methods have been published for N-(4-aminobutyl)-N-methylcyclopropanamine.

Characterization of Protein-Ligand Binding Kinetics and Thermodynamics

Once a biological target is identified, the next step involves characterizing the physical and energetic properties of the interaction. This includes determining the rates of association and dissociation (binding kinetics) and the energetic forces driving the binding event (thermodynamics). Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization are commonly used to measure these parameters. Such data is critical for understanding the affinity and specificity of a compound for its target. Due to the lack of identified targets for this compound, no such binding kinetics or thermodynamic data is available.

Elucidation of Enzyme Modulation and Activity Profiles

Many small molecules exert their biological effects by modulating the activity of enzymes. This can involve either inhibiting or activating the enzyme's catalytic function.

Kinetic Characterization of Enzyme Inhibition or Activation

Enzyme kinetics studies are performed to quantify the effect of a compound on an enzyme's activity. nih.gov Key parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) are determined. nih.gov This information is vital for assessing the potency and mode of action of an enzyme modulator. In the absence of any identified enzyme targets for this compound, no kinetic characterization has been reported.

Substrate Specificity and Allosteric Regulation Studies

Beyond direct inhibition or activation at the active site, some compounds can influence enzyme activity through other means. This can include altering the enzyme's preference for certain substrates or by binding to a site distinct from the active site (an allosteric site) to regulate its function. nih.govnih.gov Investigating these aspects provides a more nuanced understanding of a compound's interaction with its target enzyme. No studies on the substrate specificity or potential allosteric regulation by this compound have been documented.

Analysis of Biochemical Pathway Perturbations (excluding specific disease outcomes)

The interaction of a compound with its biological target(s) can lead to broader effects on cellular signaling and metabolic pathways. Techniques such as metabolomics and transcriptomics are used to analyze these downstream consequences by measuring changes in the levels of metabolites and gene expression, respectively. This allows for a systems-level understanding of the compound's biological impact. As no primary biological targets have been identified for this compound, there is no basis for investigating its effects on biochemical pathways, and consequently, no such data exists.

Structure Activity Relationship Sar and Molecular Optimization Studies

Systematic Modification of the N-(4-aminobutyl)-N-methylcyclopropanamine Scaffold

A systematic modification of this scaffold would be necessary to elucidate its SAR. However, published studies detailing these specific modifications could not be located. Such an investigation would typically explore the following areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies use computational models to correlate the chemical structure of compounds with their biological activity. This allows for the prediction of the activity of novel compounds and helps in identifying the most important physicochemical properties for a desired biological effect.

Identification of Key Pharmacophore FeaturesA pharmacophore model identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This is typically derived from a set of active molecules. Without a series of active analogs of this compound, the identification of its key pharmacophore features remains speculative. General pharmacophore modeling principles suggest that the key features would likely include the hydrophobic cyclopropane (B1198618) ring, hydrogen bond donors/acceptors from the nitrogen atoms, and a specific spatial relationship between these elements. However, without experimental data, a validated pharmacophore model cannot be constructed.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Initial investigations into the chemical compound this compound have revealed a significant lack of publicly available scientific literature and research data. While the compound is cataloged with the CAS number 1095038-58-6, dedicated studies detailing its synthesis, biological activity, and, crucially for this requested analysis, its structure-activity relationship (SAR) and computational chemistry profile, are not readily found in prominent scientific databases and publications.

The cyclopropylamine (B47189) moiety is a well-established and valuable pharmacophore in modern medicinal chemistry. It is a key structural feature in a variety of biologically active molecules, notably as an inhibitor of enzymes such as Lysine-Specific Demethylase 1 (LSD1), which is a target in cancer therapy. The rigid, three-membered ring of cyclopropylamines can provide unique conformational constraints and metabolic stability to drug candidates.

However, the specific substitution pattern of this compound does not appear in published SAR studies or computational analyses that would allow for a detailed article according to the requested structure. The user's strict instructions to focus solely on this compound and to include detailed subsections on molecular docking, dynamics simulations, and ligand- and structure-based design cannot be fulfilled with the currently available information.

Without foundational research on its biological targets and binding interactions, any attempt to generate the requested content would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, while the broader class of cyclopropanamine derivatives is of significant interest in drug discovery, a comprehensive and scientifically rigorous article focusing exclusively on the computational chemistry of this compound cannot be produced at this time due to the absence of primary research data. Further research and publication in the field would be necessary to enable such an analysis.

General information on computational chemistry techniques such as quantum mechanics, molecular dynamics, and in silico prediction is available. japsonline.comnih.govmdpi.comnih.gov These methodologies are widely used to predict molecular structures, properties, interactions, and potential biological activities of chemical compounds. researchgate.netnih.govmdpi.com For instance, quantum mechanical studies can elucidate electronic structure and reactivity, while molecular dynamics simulations are employed to understand the conformational landscapes and solvent effects of molecules. nih.govyoutube.com In silico tools are also crucial in modern drug discovery for predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as identifying potential biological targets and toxicological risks. nih.govjapsonline.comnih.gov

However, the application of these specific computational methods to "this compound" has not been documented in accessible scientific literature. Consequently, it is not possible to provide detailed research findings, data tables, or an in-depth analysis for the requested article structure. The absence of specific data for this molecule prevents the generation of the required content for the following sections:

Theoretical and Computational Chemistry Approaches

Cheminformatics Analysis of Related Chemical Space

Therefore, due to the lack of specific scientific research on N-(4-aminobutyl)-N-methylcyclopropanamine, the requested article cannot be generated.

Applications in Materials Science and Ligand Design

Exploration as a Ligand for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as ligands. espublisher.comnih.gov The properties of MOFs are highly dependent on the choice of both the metal center and the organic ligand. mdpi.com While a wide variety of amine-containing ligands have been successfully used in MOF synthesis, there is no published research describing the use of N-(4-aminobutyl)-N-methylcyclopropanamine as a ligand for the creation of MOFs.

Design and Synthesis of MOF Architectures Incorporating the Amine Ligand

The design and synthesis of MOFs is a complex process that involves the careful selection of metal precursors, organic linkers, and reaction conditions such as solvent and temperature. mdpi.com The geometry and connectivity of the ligand are crucial in determining the final topology and properties of the MOF. There are currently no documented methods or research findings on the design or successful synthesis of MOF architectures that specifically incorporate this compound. Therefore, no data on reaction conditions, resulting crystal structures, or material properties can be provided.

Characterization of Coordination Chemistry and Framework Stability

The coordination chemistry of a ligand describes how it binds to a central metal ion. researchgate.netyoutube.com This includes the identification of the donor atoms, the coordination number, and the resulting geometry. uci.edu The stability of a MOF is a critical parameter for its potential applications and is influenced by the strength of the metal-ligand coordination bonds. As there are no reported MOFs synthesized using this compound, no information is available regarding its coordination behavior with different metal centers or the thermal and chemical stability of any potential frameworks.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. researchgate.netnih.gov Self-assembly is a key process in this field, where molecules spontaneously organize into well-defined, stable structures. taylorandfrancis.comresearchgate.net Amines are often utilized in supramolecular chemistry due to their ability to form hydrogen bonds. While the principles of self-assembly are well-established, a search of the scientific literature reveals no studies on the specific role of this compound in supramolecular chemistry or any self-assembly processes. Consequently, there are no research findings or data tables to present on this topic.

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing N-(4-aminobutyl)-N-methylcyclopropanamine, and how can intermediates be characterized?

- Methodology : Utilize reductive amination or nucleophilic substitution for cyclopropane-amine coupling. For intermediates like nitrobenzenesulfonamide derivatives (e.g., N-(4-aminobutyl)-2-nitrobenzenesulfonamide), employ sulfonylation reactions with 2-nitrobenzenesulfonyl chloride under basic conditions. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) followed by characterization using H/C NMR and LC-MS to confirm regiochemistry and purity .

- Data Validation : Cross-check NMR shifts with computational tools (e.g., ACD/Labs) to resolve ambiguities in cyclopropane ring proton assignments .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV (C18 column, 0.1% TFA/ACN gradient) and track primary degradation products (e.g., cyclopropane ring-opening derivatives). Use Arrhenius kinetics to extrapolate shelf-life .

Q. What analytical techniques are critical for distinguishing this compound from structural analogs like spermidine?

- Methodology : Employ high-resolution mass spectrometry (HRMS) to differentiate molecular formulae (e.g., spermidine: CHN vs. target compound: CHN). Use H-H COSY NMR to resolve overlapping signals in the aminobutyl chain .

Advanced Research Questions

Q. How does this compound interact with enzymes like dimethylarginine dimethylaminohydrolase (DDAH), and what assays validate its inhibitory activity?

- Methodology : Perform enzyme kinetics using recombinant hDDAH-1. Monitor substrate (ADMA) depletion via LC-MS or a colorimetric assay (e.g., ninhydrin-based detection of hydrolyzed products). Determine IC values under varying pH and cofactor (Zn) conditions. Compare with known inhibitors (e.g., N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine) to assess selectivity .

- Data Contradictions : If activity discrepancies arise, evaluate competitive vs. non-competitive inhibition via Lineweaver-Burk plots and molecular docking simulations (AutoDock Vina) to map binding interactions .

Q. What isotopic labeling strategies are effective for tracking the 4-aminobutyl moiety in biosynthetic pathways?

- Methodology : Synthesize N-labeled this compound via NHCl in reductive amination. Apply in cell lysates (e.g., rat testis) to trace incorporation into eIF-4D via LC-MS/MS. Use SILAC (stable isotope labeling by amino acids) to quantify deoxyhypusine formation rates .

Q. How do structural modifications (e.g., cyclopropane vs. benzene rings) impact the compound’s pharmacokinetics and target affinity?

- Methodology : Design analogs with substituted rings (e.g., benzene, cyclohexane) and compare logP (shake-flask method), plasma protein binding (equilibrium dialysis), and membrane permeability (Caco-2 assay). Perform SAR analysis using Free-Wilson or Hansch models to correlate hydrophobicity with activity .

Q. What computational approaches predict the metabolic fate of this compound in vivo?

- Methodology : Use in silico tools (e.g., GLORY, Meteor) to identify potential Phase I/II metabolites. Validate predictions with microsomal incubations (human liver microsomes + NADPH) and UPLC-QTOF-MS analysis. Prioritize high-probability metabolites (e.g., N-oxide derivatives) for synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.